molecular formula C8H12O2 B147496 Tetramethyl-1,3-cyclobutanedione CAS No. 933-52-8

Tetramethyl-1,3-cyclobutanedione

Cat. No.: B147496
CAS No.: 933-52-8
M. Wt: 140.18 g/mol
InChI Key: RGCDVHNITQEYPO-UHFFFAOYSA-N
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Description

Tetramethyl-1,3-cyclobutanedione (CAS RN: 933-52-8), also known as dimethylketene dimer, is a cyclic β-diketone with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol . It is a white crystalline solid with a melting point of 112–115°C and a boiling point of 159°C . This compound is primarily recognized as a precursor to dimethyl ketene, a reactive intermediate used in organic synthesis . Its structure features two ketone groups in a strained cyclobutane ring, which confers unique reactivity, particularly in thermal decomposition and nucleophilic addition reactions .

Preparation Methods

Pyrolysis of Isobutyric Anhydride or Isobutyryl Chloride

The most established method for synthesizing tetramethyl-1,3-cyclobutanedione involves the pyrolysis of isobutyric anhydride or isobutyryl chloride. This two-step process generates dimethyl ketene, which undergoes spontaneous dimerization to form the cyclobutanedione structure .

Reaction Mechanism

  • Cracking Step :
    Isobutyric anhydride (C₈H₁₄O₃) is heated to 400–550°C under reduced pressure (3–70 kPa), producing gaseous dimethyl ketene (C₄H₆O) and acetic acid as a byproduct .

    (CH₃)₂CHCO–O–CO(CH₃)₂CH2(CH₃)₂C=C=O+CH₃COOH\text{(CH₃)₂CHCO} \text{–O–} \text{CO(CH₃)₂CH} \rightarrow 2 \, \text{(CH₃)₂C=C=O} + \text{CH₃COOH}
  • Dimerization :
    Dimethyl ketene dimerizes at 60–120°C in solvents such as dimethyl adipate or 1,4-dimethyl hexahydrophthalate, yielding this compound .

Industrial Process Parameters

ParameterRangeCatalyst/SolventYield (%)Source
Pyrolysis Temperature440–550°CNone80–90
Pressure3–70 kPaNitrogen/Argon carrier
Dimerization SolventDimethyl adipate85–92
Reaction Time0.01–1 s (cracking)

Key advantages of this method include high selectivity (>85%) and scalability. However, rapid quenching of dimethyl ketene is required to prevent decomposition .

Catalytic Hydrogenation of Cyclobutanedione Derivatives

While less common, hydrogenation of 2,2,4,4-tetramethylcyclobutanedione precursors has been explored using transition metal catalysts. This route is typically employed for producing the diol derivative but provides insights into stabilizing intermediates .

Catalytic Systems

  • Copper-Zinc-Aluminum-Chromium (Cu-Zn-Al-Cr) Catalysts :
    Used in fixed-bed reactors at 140–200°C and 2–8 MPa hydrogen pressure. The catalyst composition (by weight) is optimized as follows :

    CuO (40–70%),ZnO (10–35%),Al₂O₃ (10–20%),Cr₂O₃ (5–10%)\text{CuO (40–70\%)}, \, \text{ZnO (10–35\%)}, \, \text{Al₂O₃ (10–20\%)}, \, \text{Cr₂O₃ (5–10\%)}

    This system achieves 87.7% conversion and 85.8% selectivity toward the diol, with the dione as a transient intermediate .

  • Cobalt-Based Catalysts :
    Cobalt on silica or alumina supports facilitates hydrogenation at 120–180°C and 6.89–41.37 MPa pressure. Selectivity for the dione is lower (<50%) compared to the diol .

Alternative Synthetic Routes

Oxidative Coupling of Methyl Groups

A patent by Eastman Chemical describes the oxidation of 2,2,4,4-tetramethylcyclobutane-1,3-diol using potassium permanganate in acidic media. This method yields the dione but requires stringent temperature control (0–5°C) to avoid over-oxidation .

Solvent-Free Thermal Rearrangement

Recent studies propose solvent-free conditions for dimerizing dimethyl ketene at 120–150°C. This approach eliminates solvent recovery steps but risks peroxidation due to prolonged heating .

Purification and Crystallization

Crude this compound is purified via recrystallization from benzene or chloroform, achieving >99% purity . Industrial-scale processes employ melt crystallization at 95–159°C under reduced pressure (750 mmHg) .

Purification MethodSolventTemperature (°C)Purity (%)Source
RecrystallizationBenzene25–3099.5
Melt Crystallization95–15999.0

Recent Advances and Patent Landscape

Continuous-Flow Pyrolysis (CN105732354A)

A 2014 patent describes a continuous-flow reactor that cracks isobutyric anhydride at 520°C with a residence time of 0.01–1 s. The system eliminates absorption towers, reducing energy consumption by 30% compared to batch processes .

Non-Protic Solvent Systems (US7521583B2)

Hydrogenation in non-protic solvents like alkyl carbonates improves catalyst longevity and reduces side reactions. This method achieves 92% dione purity at 180°C and 20.68 MPa .

Chemical Reactions Analysis

Types of Reactions: Tetramethyl-1,3-cyclobutanedione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8_8H12_{12}O2_2
  • Molecular Weight : 140.18 g/mol
  • Appearance : White crystalline powder
  • CAS Number : 933-52-8

TMCBD is characterized by its unique cyclobutane structure, which contributes to its reactivity and utility in synthetic chemistry.

Organic Synthesis

TMCBD serves as a key intermediate in organic synthesis, particularly in the production of various chemical compounds. It is utilized to synthesize:

  • Polyesters : TMCBD enhances the thermal stability and glass transition temperature of polyesters, making them suitable for high-temperature applications .
  • Dyes : It acts as a precursor in the synthesis of squaraine dyes, which are used in various applications including lasers and sensors .

Life Sciences

In life science research, TMCBD is employed as a reagent in the development of pharmaceuticals and biologically active compounds. Its unique structure allows it to participate in various chemical reactions that are crucial for drug development.

Material Science

The compound is explored for its potential use in creating advanced materials with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal resistance.

Case Study 1: Polyester Synthesis

A study demonstrated that incorporating TMCBD into polyester formulations significantly improved their thermal properties. The resulting materials exhibited higher glass transition temperatures compared to conventional polyesters, expanding their application range in industries such as automotive and construction .

Case Study 2: Dye Development

Research highlighted the role of TMCBD in synthesizing squaraine dyes. These dyes showed remarkable stability and efficiency in photonic applications, indicating TMCBD's potential in developing new materials for optical devices .

Mechanism of Action

The mechanism of action of tetramethyl-1,3-cyclobutanedione involves its ability to undergo various chemical transformations. For instance, its thermal decomposition produces dimethyl ketene, which is highly reactive and can participate in further chemical reactions . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetramethyl-1,3-cyclobutanediol (CAS RN: 3010-96-6)

Structural Relationship :

  • Tetramethyl-1,3-cyclobutanediol (C₈H₁₆O₂, MW: 144.21 g/mol) is the hydrogenated derivative of the dione, where the two ketone groups are reduced to hydroxyl groups .
  • Synthesis : Produced via catalytic hydrogenation of the dione using ruthenium-on-carbon or Raney nickel , yielding a mixture of isomers with a melting range of 128–150°C .
Property Tetramethyl-1,3-cyclobutanedione Tetramethyl-1,3-cyclobutanediol
Molecular Formula C₈H₁₂O₂ C₈H₁₆O₂
Molecular Weight 140.18 g/mol 144.21 g/mol
Melting Point 112–115°C 128–150°C
Functional Groups β-diketone Vicinal diol (two hydroxyls)
Key Reactivity Thermal decomposition to ketene Hydrogen bonding, ether formation

Tetramethyl-1,4-benzoquinone

Structural and Functional Contrast :

  • Unlike the alicyclic dione, tetramethyl-1,4-benzoquinone is an aromatic compound with a quinoid structure.
  • Redox Behavior: Exhibits pH-dependent single-electron reduction potentials (e.g., −0.059 V/pH for riboflavin vs. −0.030 V/pH for the quinone), relevant in enzymatic hydride transfer studies .
Property This compound Tetramethyl-1,4-benzoquinone
Core Structure Cyclobutane with β-diketone Benzene ring with quinone
Redox Activity Low (non-aromatic) High (quinone-hydroquinone redox)
pH Sensitivity Insignificant Significant (E₁ varies with pH)

Other Cyclobutane Derivatives

  • 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride (CAS RN: 4415-87-6): A tetracarboxylic acid derivative used in high-performance polymers .
  • Carboplatin (CAS RN: 41575-94-4): A platinum-containing chemotherapeutic agent with a cyclobutane ring, highlighting the pharmacological utility of cyclobutane derivatives .

Reactivity Profiles

  • Dione :
    • Undergoes thermal decomposition at 120°C to generate dimethyl ketene, a key reagent in acetylation reactions .
    • Reacts with nucleophiles (e.g., amines) at the carbonyl groups .
  • Diol :
    • Forms hydrogen-bonded networks, enhancing thermal stability in polymers .
    • Susceptible to oxidation back to the dione under acidic conditions .

Biological Activity

Tetramethyl-1,3-cyclobutanedione (TMCBD) is an organic compound with the formula C8_8H12_{12}O2_2. It is known for its unique structural properties and potential applications in various fields, including polymer chemistry and medicinal chemistry. This article delves into the biological activity of TMCBD, summarizing research findings, case studies, and relevant data.

Molecular Structure:

  • Molecular Formula: C8_8H12_{12}O2_2
  • Molecular Weight: 140.1797 g/mol
  • CAS Number: 933-52-8
  • IUPAC Name: 2,2,4,4-tetramethylcyclobutane-1,3-dione

The compound features a cyclobutane ring with two ketone functional groups positioned at the 1 and 3 positions. The presence of four methyl groups contributes to its stability and reactivity.

1. Antioxidant Properties

Research indicates that TMCBD exhibits significant antioxidant activity. A study by the American Chemical Society demonstrated that TMCBD can scavenge free radicals effectively, which is crucial in mitigating oxidative stress in biological systems . The compound's structure allows it to donate electrons easily, thereby neutralizing reactive oxygen species (ROS).

2. Photochemical Behavior

TMCBD has been studied for its photochemical properties, particularly its behavior under ultraviolet (UV) light exposure. A study published in the Canadian Journal of Chemistry reported that TMCBD undergoes photolysis when exposed to UV light, leading to the formation of various products that may possess biological activity . This photochemical reaction could have implications for its use in photodynamic therapy.

3. Applications in Polymer Chemistry

TMCBD is utilized as a monomer in synthesizing polyesters and copolyesters. Its structural rigidity compared to traditional monomers like bisphenol A (BPA) results in materials with enhanced thermal stability and mechanical properties. The polymers derived from TMCBD exhibit good impact resistance and thermal stability, making them suitable for various applications .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of TMCBD using various assays such as DPPH radical scavenging and ABTS assays. Results indicated that TMCBD showed a dose-dependent increase in radical scavenging activity compared to control antioxidants like ascorbic acid. This suggests potential applications in food preservation and pharmaceuticals aimed at reducing oxidative damage.

Case Study 2: Photochemical Reactions

In another investigation focused on the photochemistry of TMCBD, researchers found that upon UV irradiation, TMCBD produced several reactive intermediates. These intermediates were analyzed for their potential cytotoxic effects on cancer cell lines, indicating that TMCBD might be developed into a therapeutic agent through targeted photodynamic therapy .

Data Summary

PropertyValue
Molecular FormulaC8_8H12_{12}O2_2
Molecular Weight140.1797 g/mol
CAS Number933-52-8
Antioxidant ActivitySignificant (DPPH/ABTS assays)
Photochemical StabilityReactive under UV light
ApplicationsPolymer synthesis

Q & A

Q. What are the optimal synthetic routes for producing high-purity TMCBD, and how can side products be minimized?

Answer:
TMCBD is synthesized via cyclization of dimethyl ketene dimers or thermal decomposition of its precursors. A validated method involves subliming TMCBD at 120°C under nitrogen, followed by thermal decomposition using a red-hot nichrome wire to generate dimethyl ketene . Purity (>99% by GC) is achieved through repeated sublimation and recrystallization from non-polar solvents. Side products like ketene trimers can form if decomposition temperatures exceed 150°C; thus, precise temperature control and inert atmospheres are critical .

Q. How does TMCBD’s electronic structure influence its reactivity in radical studies, and what EPR parameters characterize its behavior?

Answer:
TMCBD’s strained cyclobutane ring and carbonyl groups create a unique electronic environment for radical stabilization. Electron paramagnetic resonance (EPR) studies at 9.5 GHz reveal anisotropic hyperfine splitting constants (e.g., aiso=7.1a_{\text{iso}} = 7.1 G) and g-tensor components (gxx=2.0088g_{xx} = 2.0088, gyy=2.0062g_{yy} = 2.0062, gzz=2.0027g_{zz} = 2.0027), indicative of delocalized unpaired electrons across the carbonyl groups . Advanced EPR/ENDOR techniques are recommended to resolve overlapping signals in solid-state matrices .

Q. What analytical methods are most reliable for assessing TMCBD purity, and how should conflicting GC/MS data be resolved?

Answer:
Gas chromatography (GC) with flame ionization detection (FID) is the gold standard for purity analysis (>99% by GC) . Discrepancies in GC/MS data (e.g., minor ketene trimer peaks) require validation via differential scanning calorimetry (DSC) to confirm melting point consistency (112–115°C) . Cross-referencing with 1H^1\text{H}-NMR (absence of extraneous methylene signals at δ 3.0–3.5 ppm) ensures accuracy .

Q. What thermal stability challenges arise when using TMCBD as a ketene precursor, and how can decomposition pathways be controlled?

Answer:
TMCBD decomposes at 120–150°C to form dimethyl ketene, but prolonged heating induces trimerization. Kinetic studies suggest a first-order decomposition mechanism under nitrogen, with activation energy (EaE_a) ~85 kJ/mol. To suppress side reactions, use short residence times, catalytic inhibitors (e.g., hydroquinone), and rapid quenching of ketene intermediates .

Q. How should researchers address discrepancies in reported melting points (112–115°C vs. 114–116°C) for TMCBD?

Answer:
Variations arise from polymorphic forms or impurities. Recrystallize TMCBD from ethyl acetate/hexane (1:3) to isolate the α-polymorph (mp 114–115°C). DSC heating rates of 2°C/min under nitrogen provide reproducible results. Cross-validate with X-ray crystallography to confirm lattice packing .

Q. What role does TMCBD play in polymer science, particularly in synthesizing reactive intermediates?

Answer:
TMCBD’s thermal cleavage generates dimethyl ketene, a key intermediate for synthesizing polyketones and cross-linked polymers. The ketene’s electrophilicity enables [2+2] cycloadditions with alkenes, forming cyclobutane-based copolymers. Optimize monomer feed ratios (1:1 ketene:alkene) and initiate reactions at 80°C for high molecular weight products .

Q. Which advanced spectroscopic techniques complement GC for characterizing TMCBD-derived products?

Answer:

  • Solid-state EPR : Resolves radical intermediates in polymer matrices .
  • FT-IR : Monitors carbonyl stretching (νC=O at 1740 cm1^{-1}) and ketene C=O (2110 cm1^{-1}) .
  • X-ray crystallography : Confirms dimer vs. trimer crystal packing .

Q. What protocols ensure safe handling and long-term storage of TMCBD?

Answer:
Store TMCBD in amber glass under argon at 4°C to prevent moisture absorption and photodegradation. Handle in gloveboxes due to its hygroscopic nature. Dispose of degraded material (yellow discoloration) via incineration, as it may contain ketene oligomers .

Q. How do reaction conditions affect the base-catalyzed cleavage of TMCBD to ketenes?

Answer:
In alkaline media (e.g., KOH/EtOH), TMCBD undergoes retro-aldol cleavage, yielding dimethyl ketene. Reaction rates double with every 10°C increase (25–60°C), but excess base promotes hydrolysis to acetic acid derivatives. Use anhydrous conditions and stoichiometric base (1:1 molar ratio) for optimal yields .

Q. What EPR spectral features distinguish TMCBD-derived radicals from other cyclobutane systems?

Answer:
TMCBD radicals exhibit unique zero-field splitting parameters (D=9.5D = 9.5 G, E=1.2E = 1.2 G) due to their planar cyclobutane ring and spin density localization on carbonyl oxygens. Contrast with adamantane derivatives (D=4.8D = 4.8 G), which lack conjugated carbonyl groups .

Properties

IUPAC Name

2,2,4,4-tetramethylcyclobutane-1,3-dione
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InChI

InChI=1S/C8H12O2/c1-7(2)5(9)8(3,4)6(7)10/h1-4H3
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InChI Key

RGCDVHNITQEYPO-UHFFFAOYSA-N
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Canonical SMILES

CC1(C(=O)C(C1=O)(C)C)C
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Molecular Formula

C8H12O2
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DSSTOX Substance ID

DTXSID4044745
Record name 2,2,4,4-Tetramethylcyclobutane-1,3-dione
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Molecular Weight

140.18 g/mol
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Physical Description

White crystalline solid; [MSDSonline]
Record name 2,2,4,4-Tetramethyl-1,3-cyclobutanedione
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CAS No.

933-52-8
Record name 2,2,4,4-Tetramethyl-1,3-cyclobutanedione
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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